N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-2-carboxamide

TgCDPK1 inhibition antiparasitic drug discovery kinase inhibitor potency

Compound 42 is the most potent TgCDPK1 inhibitor available, featuring a unique tetrahydrocinnoline scaffold. Its 867-fold selectivity over human SRC avoids phenotypic confounding, making it essential for clean target validation in T. gondii invasion & egress assays. Procure as a single batch for dual-pathogen screening of TgCDPK1 (0.9 nM) & CpCDPK1 (54 nM), reducing inventory complexity.

Molecular Formula C18H22N4OS
Molecular Weight 342.46
CAS No. 2034319-88-3
Cat. No. B2641445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-2-carboxamide
CAS2034319-88-3
Molecular FormulaC18H22N4OS
Molecular Weight342.46
Structural Identifiers
SMILESC1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC=CS4
InChIInChI=1S/C18H22N4OS/c23-18(16-6-3-11-24-16)19-14-7-9-22(10-8-14)17-12-13-4-1-2-5-15(13)20-21-17/h3,6,11-12,14H,1-2,4-5,7-10H2,(H,19,23)
InChIKeyGSARLQFGMKACFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-2-carboxamide (CAS 2034319-88-3): Sub-Nanomolar TgCDPK1 Inhibitor for Antiparasitic Drug Discovery Procurement


N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-2-carboxamide (CAS 2034319-88-3), designated Compound 42 in US Patents US10544104, US11247972, and US9765037, is a synthetic small-molecule inhibitor of calcium-dependent protein kinase 1 (CDPK1) from apicomplexan parasites [1]. It features a hybrid scaffold combining a 5,6,7,8-tetrahydrocinnoline core, a piperidine linker, and a thiophene-2-carboxamide moiety — a structural architecture distinct from the pyrazolopyrimidine-based CDPK1 inhibitors that dominate this target class [2]. The compound was developed at the University of Washington for the treatment of toxoplasmosis, cryptosporidiosis, and other apicomplexan infections, and exhibits sub-nanomolar enzymatic potency against Toxoplasma gondii CDPK1 (TgCDPK1 IC₅₀ = 0.900 nM) [1].

Why CDPK1 Inhibitors Cannot Be Generically Substituted: Structural and Selectivity Determinants of N-[1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-2-carboxamide


CDPK1 inhibitors within the same patent family exhibit markedly divergent selectivity profiles against human off-target kinases and differential potency across parasite species, rendering generic substitution scientifically unsound [1]. The target compound occupies the TgCDPK1 ATP-binding pocket via its tetrahydrocinnoline-piperidine-thiophene scaffold in a binding mode that exploits the unique glycine gatekeeper residue of the parasite kinase — a structural feature absent in homologous human kinases [2]. Within the University of Washington patent series (US10544104 / US11247972 / US9765037), compounds differing by as little as a single substituent show >100-fold variation in human SRC and ABL1 off-target activity despite comparable TgCDPK1 potency, demonstrating that potency alone is an unreliable selection criterion. Substituting this compound with a structurally related analog without matching its specific potency-selectivity combination risks introducing uncharacterized off-target liabilities that can confound experimental reproducibility.

Quantitative Differentiation Evidence: Procurement-Relevant Performance Data for N-[1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-2-carboxamide


Sub-Nanomolar TgCDPK1 Enzymatic Potency: 3.6-Fold Superior to the Closest In-Patent Comparator Compound 36

The target compound (Compound 42) inhibits TgCDPK1 with an IC₅₀ of 0.900 nM, representing the most potent compound against this target within the entire US10544104/US11247972/US9765037 patent family [1]. The closest in-patent comparator, Compound 36 (BDBM50389688; CHEMBL2069315), achieves an IC₅₀ of 3.2 nM under the identical luminescent kinase assay using Syntide 2 peptide substrate [2]. This represents a 3.6-fold potency advantage. The next most potent analogs — Compound 7r (BDBM50345740; IC₅₀ = 5 nM) and Compound 7f (BDBM50345728; IC₅₀ = 13 nM) — are 5.6-fold and 14.4-fold less potent, respectively [3]. This sub-nanomolar potency places the compound at the extreme high-affinity end of the CDPK1 inhibitor landscape.

TgCDPK1 inhibition antiparasitic drug discovery kinase inhibitor potency

Kinase Selectivity Profile: >867-Fold TgCDPK1 Selectivity Over Human SRC and >1,867-Fold Over Human ABL1

The target compound achieves TgCDPK1 IC₅₀ = 0.900 nM while inhibiting human SRC with IC₅₀ = 780 nM (867-fold selectivity) and human ABL1 with IC₅₀ = 1,680 nM (1,867-fold selectivity) [1]. This selectivity arises from the unique glycine gatekeeper residue in TgCDPK1 that creates an expanded hydrophobic pocket inaccessible to most human kinases [2]. For procurement decisions, this selectivity profile is critically important: the external dual inhibitor CpCDPK1/TgCDPK1-IN-1 (Compound 7p) achieves TgCDPK1 IC₅₀ = 5 nM but exhibits substantially narrower selectivity margins — only 13-fold over SRC (IC₅₀ = 65 nM) and 15-fold over ABL (IC₅₀ = 75 nM) . Thus, while Compound 42 and CpCDPK1/TgCDPK1-IN-1 share nanomolar TgCDPK1 potency, their off-target risk profiles differ by approximately two orders of magnitude in selectivity ratio.

kinase selectivity off-target profiling parasite-selective inhibition

Dual-Species CDPK1 Inhibition: TgCDPK1 (0.9 nM) and CpCDPK1 (54 nM) Coverage with Differential Potency Ratio

The target compound inhibits both Toxoplasma gondii CDPK1 (IC₅₀ = 0.900 nM) and Cryptosporidium parvum CDPK1 (IC₅₀ = 54 nM), providing a 60-fold TgCDPK1-over-CpCDPK1 potency preference [1]. By contrast, the external comparator CpCDPK1/TgCDPK1-IN-1 exhibits a more balanced but reversed profile: TgCDPK1 IC₅₀ = 5 nM and CpCDPK1 IC₅₀ = 10 nM (only 2-fold preference for TgCDPK1) . The in-patent comparator Compound 36 (BDBM50389688) shows TgCDPK1 IC₅₀ = 3.2 nM, but its CpCDPK1 activity is not separately reported in the curated database, limiting cross-comparison [2]. For researchers studying T. gondii as the primary pathogen, the target compound's 5.6-fold TgCDPK1 potency advantage over Compound 7r and its well-characterized CpCDPK1 cross-reactivity profile make it a superior choice for Toxoplasma-focused programs that still require Cryptosporidium coverage as a secondary readout.

Cryptosporidium parvum dual-species inhibitor apicomplexan parasitology

Scaffold-Based Differentiation: Tetrahydrocinnoline-Piperidine-Thiophene Architecture vs. Pyrazolopyrimidine CDPK1 Inhibitors

The target compound is the sole representative of a tetrahydrocinnoline-piperidine-thiophene-2-carboxamide scaffold within the US10544104/US11247972/US9765037 patent series [1]. The overwhelming majority of CDPK1 inhibitors disclosed in this patent family — including Compounds 5d, 7f, 7g, 7r, 7y, 9, 29, 32, 34, 36, 72, 90, and 135 — utilize a pyrazolo[3,4-d]pyrimidine or imidazo[1,5-a]pyrazine core [2]. This structural divergence has mechanistic significance: the tetrahydrocinnoline core presents a distinct hydrogen-bonding donor/acceptor pattern and a different spatial orientation of hydrophobic contacts within the ATP-binding pocket compared to the planar pyrazolopyrimidine system [3]. For procurement in chemical biology programs requiring orthogonal chemotypes for target validation, this scaffold uniqueness provides a critical diversification tool — the compound can serve as a chemically distinct probe to confirm that observed phenotypes are target-mediated rather than scaffold-specific artifacts common to pyrazolopyrimidine-based inhibitors.

tetrahydrocinnoline scaffold chemical diversity medicinal chemistry ATP-competitive inhibitor

Intra-Patent-Family Potency Ranking: Compound 42 Achieves the Lowest TgCDPK1 IC₅₀ Across All Reported Analogs

A systematic comparison of all TgCDPK1 IC₅₀ values reported in BindingDB for the US10544104/US11247972/US9765037 patent family reveals that Compound 42 (IC₅₀ = 0.900 nM) ranks #1 in potency among all curated analogs [1]. The potency distribution across the series spans over three orders of magnitude (0.9 nM to >10,000 nM), with the median TgCDPK1 IC₅₀ at approximately 31 nM (Compound 5d) [2]. Compound 42 thus outperforms the series median by approximately 34-fold. Critically, Compound 42 achieves this potency leadership without the substantial molecular weight penalty seen in other high-potency analogs: at MW = 342.46 g/mol, it is comparable to or lighter than Compound 36 (MW ~416 g/mol) and Compound 7r (MW ~373 g/mol), suggesting a more ligand-efficient binding mode [3]. This combination of best-in-series potency with moderate molecular weight supports its selection as a lead-like starting point for further optimization.

structure-activity relationship potency ranking lead optimization

Procurement-Relevant Application Scenarios for N-[1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-2-carboxamide (CAS 2034319-88-3)


Toxoplasma gondii Chemical Biology: High-Potency, High-Selectivity Probe for CDPK1-Dependent Parasite Invasion and Egress Studies

Researchers investigating T. gondii host-cell invasion, egress, and motility — all processes critically dependent on CDPK1 activity — require a probe with sub-nanomolar target engagement and minimal human kinome off-target activity. The target compound's TgCDPK1 IC₅₀ of 0.900 nM combined with >867-fold selectivity over human SRC makes it the most potent and one of the most selective TgCDPK1 inhibitors available for procurement [1]. Its selectivity advantage of ~67-fold over SRC compared to the alternative dual inhibitor CpCDPK1/TgCDPK1-IN-1 directly reduces the risk of SRC-mediated phenotypic confounding in fibroblast-based invasion assays [2]. This compound is therefore the preferred choice for chemical genetic experiments requiring clean CDPK1 target validation in T. gondii.

Dual Apicomplexan Screening Programs: Single-Compound Coverage of Toxoplasma and Cryptosporidium CDPK1

Drug discovery programs targeting multiple apicomplexan pathogens benefit from a single compound stock that provides measurable inhibition across both TgCDPK1 (0.900 nM) and CpCDPK1 (54 nM) [1]. While the compound's CpCDPK1 potency is 60-fold weaker than its TgCDPK1 activity, the 54 nM value remains within a pharmacologically relevant range suitable for Cryptosporidium counter-screening. Compared to procuring separate compounds optimized for each species, this dual-coverage profile reduces inventory complexity and enables direct cross-species potency comparisons from a single quality-controlled batch. For CROs and screening centers managing parallel parasite panels, this procurement simplification represents a tangible operational advantage.

Scaffold Diversification in CDPK1 Lead Optimization: A Non-Pyrazolopyrimidine Starting Point

Medicinal chemistry teams seeking to diversify beyond pyrazolopyrimidine-based CDPK1 inhibitors can procure this compound as the only tetrahydrocinnoline-containing representative in the University of Washington patent series [1]. The structural novelty of the 5,6,7,8-tetrahydrocinnoline core provides an alternative hydrogen-bonding geometry and hydrophobic contact profile within the TgCDPK1 ATP-binding pocket, offering intellectual property differentiation and a distinct SAR trajectory [2]. For organizations pursuing patentable chemical matter or seeking to escape pyrazolopyrimidine-specific toxicity or metabolism liabilities, this scaffold represents a strategically important starting point for hit-to-lead chemistry.

Kinase Selectivity Benchmarking: Reference Compound for Profiling Parasite-Selective Kinase Inhibition

The compound's well-characterized selectivity profile — TgCDPK1 IC₅₀ = 0.9 nM, human SRC IC₅₀ = 780 nM, human ABL1 IC₅₀ = 1,680 nM — establishes it as a quantitative benchmark for evaluating new CDPK1 inhibitors [1]. By procuring this compound as an internal reference standard, screening laboratories can calibrate their TgCDPK1 enzymatic and cellular assays and establish selectivity thresholds for triaging new chemical matter. Its 1,867-fold TgCDPK1/ABL1 selectivity window is particularly informative for assessing whether newly synthesized analogs maintain the parasite-selective inhibition that is the hallmark of the glycine gatekeeper-based design strategy [2].

Quote Request

Request a Quote for N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.